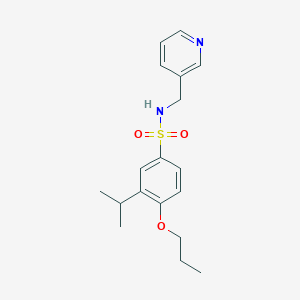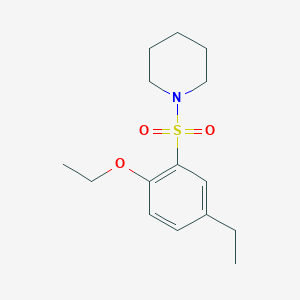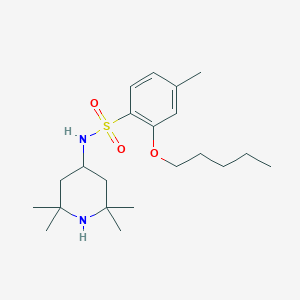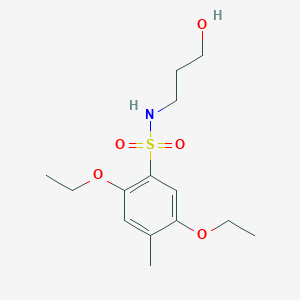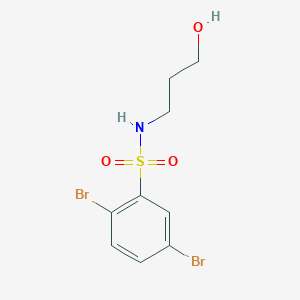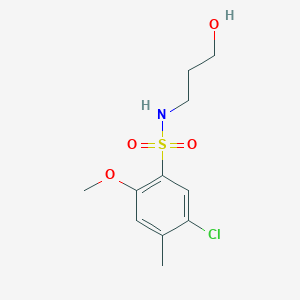
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CI-994 and has been studied extensively for its anticancer properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide is not fully understood. It has been suggested that the compound works by inhibiting histone deacetylase (HDAC) enzymes, which play a role in regulating gene expression. By inhibiting HDAC enzymes, 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide may alter gene expression patterns in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide in lab experiments is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide can have toxic effects on normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors. Additionally, researchers are interested in exploring the potential use of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for further research on the potential toxic effects of this compound and ways to mitigate these effects in clinical settings.
Synthesemethoden
The synthesis of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with thionyl chloride and chlorinated to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and prostate cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C11H16ClNO3S |
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
SNYYJRHHZNFMRX-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







